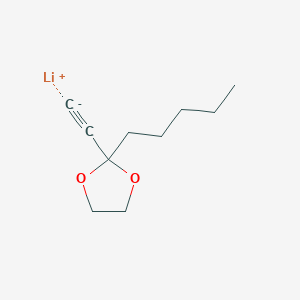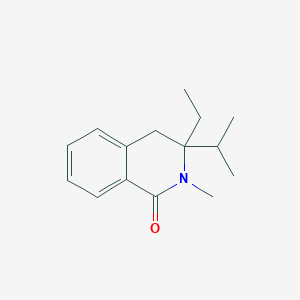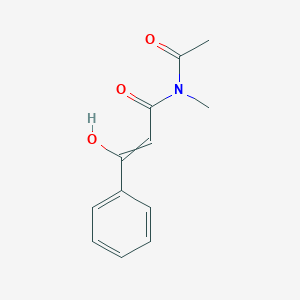
2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a tetradecanyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is treated with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . The tetradecanyl chain can be introduced through a subsequent alkylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The tert-butyl and tetradecanyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: A simpler analog with only a tert-butyl group on the benzene ring.
2,5-di-tert-butylbenzene-1,4-diol: Contains two tert-butyl groups and two hydroxyl groups on the benzene ring.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group and a hydroxyl group along with an aldehyde functional group.
Uniqueness
2-Tert-butyl-5-(tetradecan-2-YL)benzene-1,4-diol is unique due to the presence of both a long alkyl chain and hydroxyl groups, which confer distinct physicochemical properties and potential biological activities. This combination of structural features is not commonly found in similar compounds, making it a valuable subject for further research and application development.
Eigenschaften
CAS-Nummer |
112481-28-4 |
|---|---|
Molekularformel |
C24H42O2 |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
2-tert-butyl-5-tetradecan-2-ylbenzene-1,4-diol |
InChI |
InChI=1S/C24H42O2/c1-6-7-8-9-10-11-12-13-14-15-16-19(2)20-17-23(26)21(18-22(20)25)24(3,4)5/h17-19,25-26H,6-16H2,1-5H3 |
InChI-Schlüssel |
FAWBGNOPSLMRBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
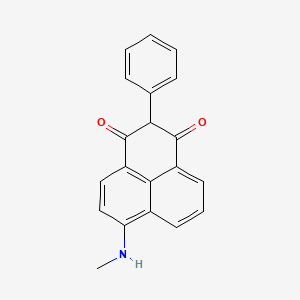
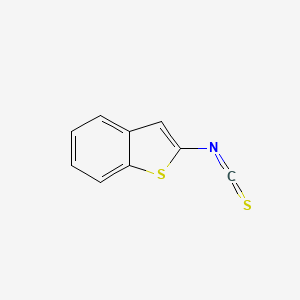
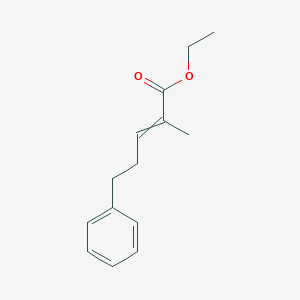
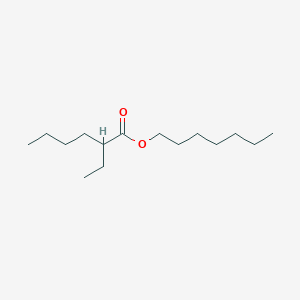
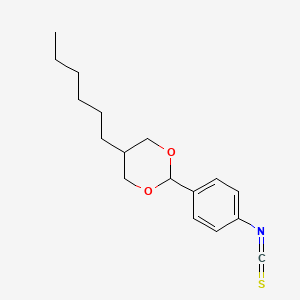
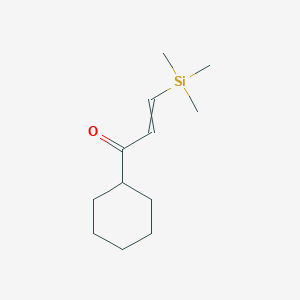

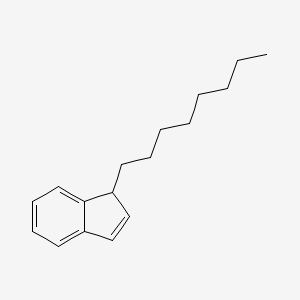
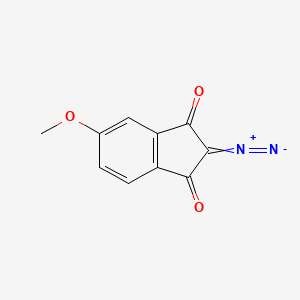
![N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide](/img/structure/B14312549.png)
